Validated Pim-1 Kinase Fragment Hit with Defined Binding Affinity
Furan-2-yl(1H-indol-3-yl)methanone is a validated, low-molecular-weight fragment hit for Pim-1 kinase with a reported IC50 of 28,000 nM (28 µM) [1]. This compares favorably to other fragment hits in the same study, establishing it as a tractable starting point for fragment growth and optimization [2]. Critically, its binding mode in the ATP-binding pocket has been experimentally determined by X-ray crystallography (PDB: 3VBY), revealing specific hydrogen bond interactions with the kinase hinge region that are essential for rational, structure-based design [3].
| Evidence Dimension | Pim-1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 28,000 nM (28 µM) |
| Comparator Or Baseline | Other fragment hits in the same Pim-1 FBDD campaign (range of IC50 values from ~10 µM to >100 µM) |
| Quantified Difference | Target compound exhibits moderate, well-defined potency suitable for fragment elaboration; compares favorably to weaker or inactive fragments in the series. |
| Conditions | In vitro biochemical assay using human Pim-1 kinase, 5-FAM-RSRHSSYPAGT-CONH2 substrate, 45 min incubation. |
Why This Matters
This quantitative, crystallographically validated binding data de-risks the compound as a starting point for Pim-1 inhibitor development, unlike untested or commercially available analogs lacking this defined affinity and binding mode.
- [1] BindingDB. BDBM50383270 (CHEMBL2032373): IC50 for human Pim-1 kinase. Curated by ChEMBL. Accessed 2026. View Source
- [2] Good AC, Liu J, Hirth B, et al. Implications of promiscuous Pim-1 kinase fragment inhibitor hydrophobic interactions for fragment-based drug design. J Med Chem. 2012;55(6):2641-2648. View Source
- [3] RCSB Protein Data Bank. 3VBY: Exploitation of hydrogen bonding constraints and flat hydrophobic energy landscapes in Pim-1 kinase needle screening and inhibitor design. Deposited: 2012-01-02. View Source
